molecular formula C26H25NO4 B3117822 N-Fmoc-N-methyl-4-methyl-L-phenylalanine CAS No. 227616-20-8

N-Fmoc-N-methyl-4-methyl-L-phenylalanine

Cat. No.: B3117822
CAS No.: 227616-20-8
M. Wt: 415.5 g/mol
InChI Key: JEFRVZCXEQFQKQ-DEOSSOPVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-N-methyl-4-methyl-L-phenylalanine typically involves the protection of the amino group of 4-methyl-L-phenylalanine with the Fmoc group. This can be achieved using Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The methylation of the amino group is then carried out using methyl iodide or a similar methylating agent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Mechanism of Action

The mechanism of action of N-Fmoc-N-methyl-4-methyl-L-phenylalanine involves its incorporation into peptides and proteins, where it can influence their structure and function. The Fmoc group provides protection during synthesis, allowing for selective reactions at other functional groups. Upon deprotection, the free amino acid can participate in various biochemical interactions and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Fmoc-N-methyl-4-methyl-L-phenylalanine is unique due to the presence of both the N-methyl and 4-methyl groups, which can influence its reactivity and interactions in peptide synthesis. This dual substitution can provide distinct steric and electronic effects, making it valuable for designing specific peptide sequences and structures .

Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-methylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-17-11-13-18(14-12-17)15-24(25(28)29)27(2)26(30)31-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,28,29)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFRVZCXEQFQKQ-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C[C@@H](C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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